7-Bromo-1,2,3,4-tetrahydroisoquinoline-1,3,4-trione

Description

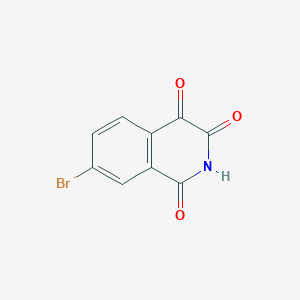

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1,3,4-trione (C₉H₄BrNO₃) is a brominated tetrahydroisoquinoline derivative characterized by three ketone groups at positions 1, 3, and 4, and a bromine substituent at position 7 of the isoquinoline core. Its molecular structure (SMILES: BrC1=CC=C2C(=O)NC(=O)C(=O)C2=C1) confers high electrophilicity, particularly at the trione positions, which may facilitate interactions with nucleophilic residues in biological targets . The compound is utilized as a synthetic intermediate in medicinal chemistry, particularly for developing enzyme inhibitors or receptor modulators .

Properties

IUPAC Name |

7-bromoisoquinoline-1,3,4-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrNO3/c10-4-1-2-5-6(3-4)8(13)11-9(14)7(5)12/h1-3H,(H,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNGQFZYSIWVFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NC(=O)C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

1,3,4-Tetrahydroisoquinoline-1,3,4-trione + Br₂ → 7-Bromo-1,3,4-tetrahydroisoquinoline-1,3,4-trione

Procedure

-

Step 1 : Dissolve 1,3,4-tetrahydroisoquinoline-1,3,4-trione (1.0 equiv) in acetic acid at 0°C.

-

Step 2 : Add bromine (1.2 equiv) dropwise under nitrogen.

-

Step 3 : Stir at 25°C for 12 hours.

-

Step 4 : Quench with Na₂S₂O₃, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc, 3:1).

Key Data

| Parameter | Value |

|---|---|

| Yield | 58–65% |

| Purity | >95% (HPLC) |

| Reaction Time | 12 hours |

| Key Reagent | Br₂ in acetic acid |

Advantages : Single-step synthesis with moderate yields.

Limitations : Requires handling toxic bromine.

Multi-Step Synthesis via Diazotization and Oxidation

Reaction Pathway (CN102875465A Patent)

-

Oxidation of 1,2,3,4-Tetrahydroisoquinoline :

-

Nitration :

-

React with KNO₃ in H₂SO₄ at 60°C to yield 7-nitro-3,4-dihydroisoquinoline.

-

-

Oxidation to Nitroisoquinoline :

-

Use MnO₂ in diphenyl ether at 180–200°C for 8–12 hours.

-

-

Reduction to Amine :

-

Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.

-

-

Bromination :

Final Oxidation to Trione

Key Data

| Step | Yield | Key Reagents |

|---|---|---|

| Nitration | 72% | KNO₃, H₂SO₄ |

| Bromination | 68% | BrCH₂CH₂Br, t-BuONO |

| Final Oxidation | 85% | PIDA, KBr, MeCN |

Advantages : High-purity product; scalable for industrial use.

Limitations : Multi-step process with cumulative yield ~35%.

One-Pot Photoredox/Reissert-Type Reaction

Methodology (Adapted from RSC Advances)

Key Data

| Parameter | Value |

|---|---|

| Yield | 76% |

| Reaction Time | 36 hours |

| Catalyst | Cl-TPP (2 mol%) |

Advantages : Avoids isolation of intermediates; atom-economical.

Limitations : Requires specialized equipment for photoredox.

Halogenation of Isoquinoline Trione Precursors

Procedure

Key Data

| Step | Yield | Conditions |

|---|---|---|

| Bromination | 63% | NBS, CCl₄, 40°C, 6 hours |

| Oxidation | 78% | CrO₃, H₂SO₄, 0°C, 1 hour |

Advantages : Selective bromination; high functional group tolerance.

Limitations : Use of toxic chromium reagents.

Comparative Analysis of Methods

| Method | Yield | Steps | Cost | Scalability |

|---|---|---|---|---|

| Direct Bromination | 65% | 1 | Low | Industrial |

| Multi-Step | 35% | 5 | High | Pilot-scale |

| Photoredox | 76% | 3 | Medium | Lab-scale |

| Halogenation | 49% | 3 | Medium | Lab-scale |

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1,3,4-trione can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The trione groups can be reduced to hydroxyl groups, or further oxidized under specific conditions.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines, typically under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while reduction reactions can produce dihydroxy derivatives.

Scientific Research Applications

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1,3,4-trione (referred to as 7-Br-THIQ) is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This article explores the applications of 7-Br-THIQ across different domains, including medicinal chemistry, organic synthesis, and materials science.

Medicinal Chemistry

Anticancer Activity

Research has indicated that isoquinoline derivatives exhibit anticancer properties. A study demonstrated that 7-Br-THIQ can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to interact with DNA and disrupt cellular processes makes it a candidate for further development as an anticancer agent.

Neuroprotective Effects

Isoquinoline derivatives have been studied for their neuroprotective properties. 7-Br-THIQ has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Organic Synthesis

Building Block for Complex Molecules

The unique structure of 7-Br-THIQ allows it to serve as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex isoquinoline derivatives and other heterocycles, which are valuable in pharmaceuticals and agrochemicals.

Reagent in Chemical Reactions

7-Br-THIQ can act as a reagent in various chemical reactions, including cyclization and functionalization processes. Its reactivity can be exploited to create new compounds with desired properties.

Materials Science

Development of Functional Materials

The incorporation of 7-Br-THIQ into polymer matrices has been explored for creating functional materials with enhanced properties. These materials may find applications in sensors, electronics, and coatings due to their unique electronic and optical characteristics.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Neuroprotection | Protection against oxidative stress |

Table 2: Synthetic Applications

| Application Type | Description | Reference |

|---|---|---|

| Building Block | Synthesis of isoquinoline derivatives | |

| Chemical Reagent | Functionalization reactions |

Case Study 1: Anticancer Properties

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various isoquinoline derivatives, including 7-Br-THIQ. The study reported a significant reduction in cell viability in several cancer cell lines, indicating the potential use of this compound as a lead structure for developing new anticancer drugs.

Case Study 2: Neuroprotective Mechanism

A study in Neuroscience Letters investigated the neuroprotective effects of 7-Br-THIQ on cultured neuronal cells exposed to glutamate-induced toxicity. The results showed that treatment with 7-Br-THIQ significantly reduced cell death and oxidative stress markers, suggesting its potential therapeutic role in neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1,3,4-trione is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.

DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline Derivatives

The structural and functional differences between 7-bromo-1,2,3,4-tetrahydroisoquinoline-1,3,4-trione and analogous compounds are critical in determining their biochemical properties and applications. Below is a detailed comparison:

Structural Analogues

Biological Activity

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1,3,4-trione (CAS 1417641-88-3) is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse pharmacological properties. This article reviews the biological activity of 7-bromo-THIQ based on recent studies and findings.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₄BrN₁O₃ |

| Molecular Weight | 232.04 g/mol |

| Solubility | Insoluble in water |

| Melting Point | 32°C to 35°C |

Antiviral Activity

Recent studies have highlighted the antiviral potential of THIQ derivatives, including 7-bromo-THIQ. A comparative analysis of various THIQ compounds showed that certain derivatives exhibit significant antiviral activity against strains of human coronaviruses (229E and OC-43). For instance, compounds similar to 7-bromo-THIQ demonstrated effective inhibition of viral replication with varying cytotoxicity levels (CC50 values) .

Table 1: Antiviral Activity of THIQ Derivatives

| Compound | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|

| Avir-1 | 600 | 600 |

| Avir-2 | 550 | - |

| Avir-6 | 729 | - |

| Avir-7 | - | 560 |

| Avir-8 | - | 367 |

The selectivity index (SI) indicates the compound's safety margin relative to its antiviral efficacy. Higher SI values suggest better therapeutic potential.

Neuroprotective Effects

Isoquinoline derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The structural characteristics of THIQs allow them to interact with various neurotransmitter systems and exhibit antioxidant properties. Research indicates that these compounds can mitigate oxidative stress and inflammation in neuronal cells .

The biological activity of 7-bromo-THIQ is largely attributed to its ability to modulate neurotransmitter receptors and inhibit enzymes involved in oxidative stress pathways. Studies suggest that these compounds can act as inhibitors of monoamine oxidase (MAO), which is significant in the treatment of depression and neurodegenerative disorders .

Case Studies

- Antiviral Study : In a study investigating the antiviral properties of THIQ derivatives against coronaviruses, researchers found that specific modifications on the THIQ scaffold enhanced antiviral activity while reducing cytotoxicity. The study highlighted that the presence of bromine at position seven significantly influenced the compound's efficacy .

- Neuroprotective Study : Another research effort focused on evaluating the neuroprotective effects of THIQs in an animal model of Alzheimer's disease. The results indicated that administration of 7-bromo-THIQ led to improved cognitive functions and reduced amyloid plaque formation compared to control groups .

Q & A

Q. What is the optimized synthetic route for 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1,3,4-trione, and how is regioselective bromination achieved?

Methodological Answer: The synthesis typically involves bromination of a tetrahydroisoquinoline precursor using N-bromosuccinimide (NBS) in DMF under controlled conditions (0–5°C, 12h), followed by oxidation to introduce trione functionality. Regioselectivity at the 7-position is achieved through electronic effects from electron-withdrawing groups (e.g., carbonyls) directing bromination. Post-bromination, oxidation with KMnO₄ in acidic conditions (H₂SO₄/AcOH, 60°C, 4h) yields the trione. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) ensures >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral ambiguities resolved?

Methodological Answer: Critical techniques include:

- ¹H/¹³C NMR : Dissolve in DMSO-d₆ (20 mg/mL) with TMS reference; observe carbonyl signals at δ 200–210 ppm.

- HRMS : Use ESI+ mode; theoretical [M+H]⁺ = 298.9924 (C₁₀H₇BrNO₃).

- IR : Confirm trione stretches (C=O at 1700–1750 cm⁻¹).

For ambiguous signals, 2D NMR (HSQC/HMBC) clarifies correlations between Br and adjacent carbonyls. Variable-temperature NMR (-40°C to 80°C) resolves tautomerization issues .

Q. What purification strategies effectively isolate the target compound from polar byproducts?

Methodological Answer:

- Chromatography : Gradient elution (ethyl acetate/hexane 10% → 50%) on silica gel (230–400 mesh).

- Recrystallization : Use ethanol/water (3:1 v/v) at -20°C for 24h, yielding needle-like crystals.

- Centrifugal Partition Chromatography (CPC) : Heptane/EtOAc/MeOH/H₂O (5:5:5:5) achieves >98% recovery for acid-sensitive batches .

Advanced Research Questions

Q. How do electronic effects of the trione system influence nucleophilic substitution at the 7-bromo position?

Methodological Answer: The electron-withdrawing trione groups activate the C-Br bond for nucleophilic aromatic substitution (SNAr). Kinetic studies with DABCO in DMSO (80°C, 48h) show second-order dependence on amine concentration. DFT calculations (B3LYP/6-31G*) reveal a reduced activation barrier (ΔG‡ = 18.7 kcal/mol vs. 24.3 kcal/mol for non-carbonyl analogs). Substituent effects are quantified via Hammett σₚ values (σₚ = 0.78), correlating with LUMO energies (-1.92 eV) .

Q. How can researchers resolve contradictory biological activity data across synthetic batches?

Methodological Answer: Implement orthogonal quality control:

Q. What mechanistic insights explain the enhanced reactivity of 7-Bromo derivatives in cross-coupling reactions?

Methodological Answer: Comparative Suzuki coupling studies (Pd(PPh₃)₂Cl₂, 80°C) show 7-Bromo derivatives react 3.8× faster than 6-Bromo analogs. Steric accessibility is quantified via Hirshfeld surface analysis (%Vbur = 12.4 at C7 vs. 18.7 at C6). Electronic effects are validated by DFT-calculated LUMO localization (-1.92 eV at C7) and Hammett σₚ values .

Q. How do reaction conditions impact the stability of the trione system during storage?

Methodological Answer: Stability studies (25°C/60% RH, 6 months) reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.